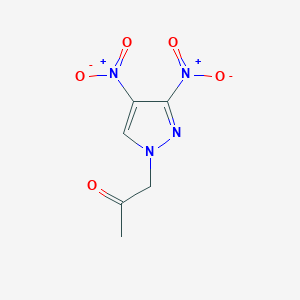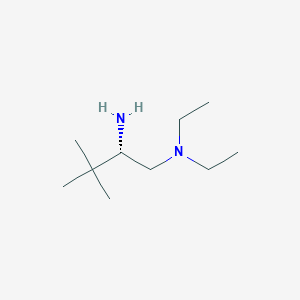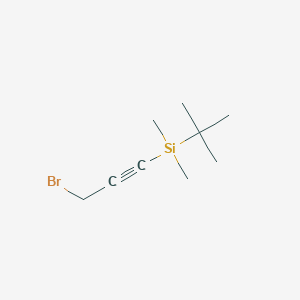
3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne
Vue d'ensemble
Description
The compound “3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne” is a type of organosilicon compound. These compounds are often used in organic synthesis due to their stability and reactivity .
Molecular Structure Analysis
The molecular structure of organosilicon compounds typically involves a silicon atom bonded to carbon atoms and hydrogen atoms . The specific structure of “3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Organosilicon compounds are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Organosilicon compounds typically have low reactivity and high thermal stability. They are often resistant to oxidation and hydrolysis .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Regio- and Stereoselective Synthesis : 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne is used in the highly regio- and stereoselective synthesis of trisubstituted alkenes. These syntheses involve bromoboration of propyne, producing compounds with high Z-selectivity, which are then used in cross-coupling reactions to generate diverse alkenylpinacolboronates (Wang et al., 2009).
- Synthesis of α-Allenic Alcohols : Reactions involving 3-bromo-1-propyne, including those with carbonyl compounds in the presence of certain reagents, result in the formation of α-allenic alcohols. These alcohols can further be converted into 1-aryl-3-formyloxy 1,3-butadienes, novel derivatives of 1,3-butadiene (Iyoda et al., 1989).
Materials Science and Polymer Chemistry
- Synthesis of Functionalized 1-Alkenylboronates : The compound plays a role in the synthesis of functionalized 1-alkenylboronates via hydroboration-dealkylation of alkynes. This process demonstrates high yields and regioselectivity (Kamabuchi et al., 1993).
- Gas Permeability of Polyacetylenes : In the context of polyacetylenes, 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne contributes to the study of gas permeability in polymer films. Its permeability coefficients, especially for oxygen and nitrogen, are significant in understanding and improving gas separation technologies (Takada et al., 1985).
Organic Synthesis and Catalysis
- Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed Negishi cross-coupling reactions. It enables the synthesis of C(3) substituted 1,2-azaborines with maintained B-H functionality, expanding the functional group tolerance in cross-coupling (Brown et al., 2019).
- Synthesis of Diynes : It has been used in the Cadiot-Chodkiewicz cross-coupling reaction to form unsymmetrical diynes. This process is valuable for creating diverse compounds with specific structural features (Marino & Nguyen, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-bromoprop-1-ynyl-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-9(2,3)11(4,5)8-6-7-10/h7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPORFIUHLWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



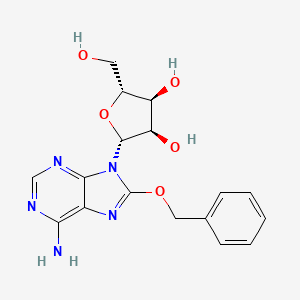
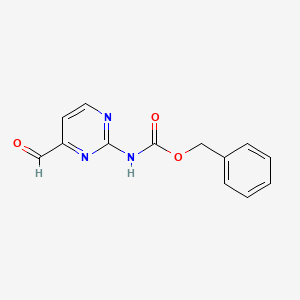
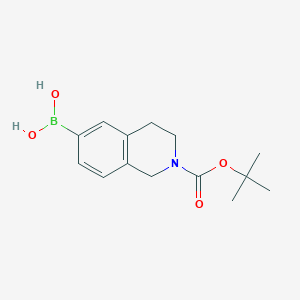
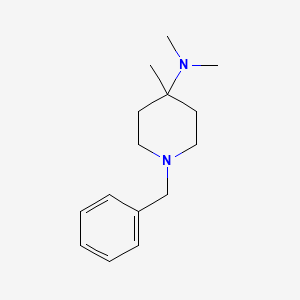
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
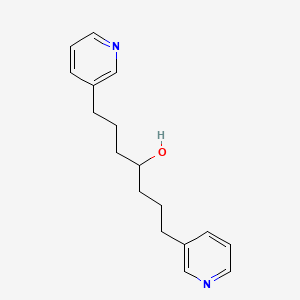
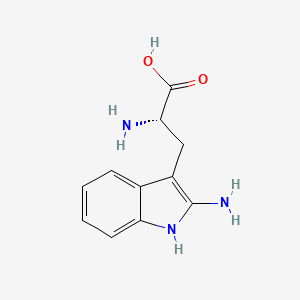

![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)


![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone](/img/structure/B3231026.png)
